Technical Whitepaper: 2-Cyano-N,N-dimethylacetamide as a Versatile Synthon
Technical Whitepaper: 2-Cyano-N,N-dimethylacetamide as a Versatile Synthon
This guide provides an in-depth technical analysis of 2-Cyano-N,N-dimethylacetamide (CNA-DM) , a versatile "CH-acidic" synthon used extensively in the synthesis of heterocyclic pharmaceutical intermediates and agrochemicals.[1]
[1]
Executive Summary
2-Cyano-N,N-dimethylacetamide (CNA-DM) is a bifunctional organic building block characterized by an active methylene group flanked by a nitrile and a dimethylamide moiety.[1] Its high C-H acidity (pKa ≈ 11–12) makes it an ideal nucleophile for Knoevenagel condensations, Michael additions, and Gewald reactions.[1] It serves as a critical intermediate in the industrial synthesis of sulfonylurea herbicides (e.g., Nicosulfuron ) and is a structural analog to the precursors used for the Parkinson’s drug Entacapone .
This guide details the physicochemical properties, mechanistic reactivity, and validated experimental protocols for utilizing CNA-DM in high-value organic synthesis.
Physicochemical Profile
CNA-DM balances the reactivity of a nitrile with the solubility profile of a tertiary amide.
Core Properties Table[1]
| Property | Value / Description |
| IUPAC Name | 2-Cyano-N,N-dimethylacetamide |
| CAS Number | 7391-40-4 |
| Molecular Formula | C₅H₈N₂O |
| Molecular Weight | 112.13 g/mol |
| Appearance | White to light yellow crystalline powder or low-melting solid |
| Melting Point | 62–66 °C |
| Boiling Point | ~228 °C (at 760 mmHg) |
| Solubility | Soluble in Methanol, Ethanol, DCM, Water; Sparingly soluble in Hexane |
| Acidity (pKa) | ~11.5 (Active Methylene C-H) |
Spectroscopic Identification (Typical)[1]
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¹H NMR (CDCl₃, 300 MHz):
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3.55 ppm (s, 2H, –CH₂–CN)ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> - 3.0–3.2 ppm (s/d, 6H, –N(CH₃)₂, often appears as two distinct singlets due to restricted rotation around the amide bond).
-
-
IR Spectrum:
Reactivity & Mechanistic Insight
The utility of CNA-DM stems from its active methylene group .[1][2] The electron-withdrawing nature of both the cyano (-CN) and amide (-CONMe₂) groups renders the central methylene protons highly acidic.
A. The Knoevenagel Condensation
The primary mode of reactivity is the Knoevenagel condensation with aldehydes.[2][3][4][5][6] Unlike simple nitriles, the amide group in CNA-DM provides additional stabilization for the enolate intermediate, facilitating reactions under milder basic conditions (e.g., Piperidine/Ethanol or DBU).
B. Heterocycle Formation (The Gewald & Guareschi Modes)
CNA-DM is a "1,3-dielectrophile equivalent" when considering the nitrile carbon.[1]
-
Pyridone Synthesis: Reaction with 1,3-dicarbonyls or enones yields functionalized pyridones.[1]
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Aminothiophenes: The Gewald reaction (CNA-DM + Ketone/Aldehyde + S₈ + Base) yields 2-aminothiophene-3-carboxamides, which are privileged scaffolds in kinase inhibitor discovery.[1]
Synthetic Utility in Drug & Agrochemical Development[3][8]
Case Study 1: Agrochemical Synthesis (Nicosulfuron)
CNA-DM is a key upstream intermediate for Nicosulfuron , a sulfonylurea herbicide.[1]
-
Pathway: CNA-DM undergoes cyclization (often Vilsmeier-Haack type or condensation with enones) to form the nicotinamide core .[1]
-
Downstream: The resulting pyridine intermediate is sulfonated and coupled with a pyrimidine amine to form the final active ingredient.[1]
Case Study 2: Analogous Application in Neurology (Entacapone)[1]
-
Distinction: The Parkinson's drug Entacapone utilizes the diethyl analog (2-Cyano-N,N-diethylacetamide, CAS 26391-06-0).[1]
-
Relevance: Researchers utilizing CNA-DM can adapt Entacapone synthesis protocols directly.[1] The reaction of CNA-DM with 3,4-dihydroxy-5-nitrobenzaldehyde yields the dimethyl analog of Entacapone, useful for Structure-Activity Relationship (SAR) studies to modulate lipophilicity (LogP).
Pathway Visualization
The following diagram illustrates the divergence of CNA-DM into various bioactive scaffolds.
Figure 1: Synthetic divergence of 2-Cyano-N,N-dimethylacetamide into key chemical classes.
Experimental Protocols
Protocol A: Synthesis of CNA-DM (Self-Validating Scale-Up)
Context: This protocol describes the generation of CNA-DM from methyl cyanoacetate, a cost-effective route for labs needing multi-gram quantities.
Reagents:
-
Dimethylamine (anhydrous gas or 40% aq.[1] solution - Note: Gas is preferred for yield)[1]
-
Solvent: Toluene or Methanol[1]
-
Catalyst: Sodium Methoxide (0.05 eq - optional, accelerates rate)
Methodology:
-
Setup: Charge a 3-neck round-bottom flask with Methyl cyanoacetate (100 mmol) and Toluene (50 mL). Cool to 0–5 °C using an ice bath.
-
Addition: Slowly bubble Dimethylamine gas (or add solution dropwise) into the mixture while maintaining temperature <10 °C. The reaction is exothermic.
-
Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1); the starting ester spot should disappear.[1]
-
Workup:
-
Purification: Recrystallize from Ethanol/Hexane if necessary.
-
Validation: Product should have a melting point of 62–66 °C.
Protocol B: General Knoevenagel Condensation
Context: Standard method for coupling CNA-DM with aromatic aldehydes.[1]
Reagents:
-
CNA-DM (1.0 eq)[1]
-
Aromatic Aldehyde (e.g., Benzaldehyde, 1.0 eq)[1]
-
Base: Piperidine (0.1 eq) or Triethylamine (0.5 eq)[1]
Methodology:
-
Dissolution: Dissolve CNA-DM (10 mmol) and the Aldehyde (10 mmol) in Ethanol (15 mL) at RT.
-
Catalysis: Add Piperidine (1 mmol) dropwise.
-
Reaction: Stir at RT for 30–60 minutes.
-
Isolation: Cool the mixture to 0 °C. Filter the precipitate and wash with cold Ethanol (2 x 5 mL).
-
Yield: Typical yields range from 85–95%.[1]
Mechanism Visualization (Knoevenagel)[1][9]
Figure 2: Base-catalyzed mechanism of the Knoevenagel condensation involving CNA-DM.
Safety & Handling
-
Hazard Classification:
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Handling Precautions:
-
Nitrile Risk: While not free cyanide, metabolic liberation of cyanide is a theoretical risk with some nitrile compounds; however, CNA-DM is generally stable.[1] Avoid strong acids which may hydrolyze the amide/nitrile.[1]
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] Handle in a fume hood, especially when using volatile amines (dimethylamine) during synthesis.[1]
-
-
Storage: Store in a cool, dry place (2–8 °C recommended) under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis over long periods.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 251143, 2-Cyano-N,N-dimethylacetamide.[1] Retrieved from [Link][1]
-
Google Patents. Synthesis of Nicosulfuron and Intermediates (CN103787917A).[1] Retrieved from
-
Organic Chemistry Portal. Knoevenagel Condensation: Mechanism and Protocols. Retrieved from [Link][1]
-
World Intellectual Property Organization (WIPO). Process for the preparation of Entacapone (WO2008053304).[1] (Reference for analogous diethyl chemistry). Retrieved from [Link][1]
Sources
- 1. 2-Cyano-N,N-dimethylacetamide | C5H8N2O | CID 251143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mjpe.periodikos.com.br [mjpe.periodikos.com.br]
- 3. youtube.com [youtube.com]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. Chemicals [chemicals.thermofisher.cn]
- 6. iosrjournals.org [iosrjournals.org]
- 7. asianpubs.org [asianpubs.org]
- 8. CN103787917A - Improved synthesis process for N,N-dimethylcyanoacetamide - Google Patents [patents.google.com]
